molecular formula C10H16N2 B8633492 1-Azabicyclo[4.3.1]decane-8-carbonitrile CAS No. 88721-87-3

1-Azabicyclo[4.3.1]decane-8-carbonitrile

Cat. No. B8633492
CAS RN: 88721-87-3
M. Wt: 164.25 g/mol
InChI Key: ZKEOKLGLIBQAJC-UHFFFAOYSA-N
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Patent
US04612319

Procedure details

To a stirred suspension of sodium hydride (1.5 g, 80%) and potassium t-butoxide (0.5 g) in DMF (100 ml) was added 3-chloromethyl-1-(2'-cyanoethyl)homopiperidine (D6) (5 g) and the reaction mixture was carefully warmed to 70° C. for 1 hour. On cooling, water (5 ml) was carefully added and the DMF was removed by rotary evaporation. Extraction of the residue with ethyl acetate, concentration and distillation afforded the (±) 8-cyano-1-azabicyclo-[4,3,1]-decane (D7) (4.0 g, 90%) bp 68°-73°/0.1 mm.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
3-chloromethyl-1-(2'-cyanoethyl)homopiperidine
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC(C)([O-])C.[K+].Cl[CH2:10][CH:11]1[CH2:17][CH2:16][CH2:15][CH2:14][N:13]([CH2:18][CH2:19][C:20]#[N:21])[CH2:12]1.O>CN(C=O)C>[C:20]([CH:19]1[CH2:18][N:13]2[CH2:12][CH:11]([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:10]1)#[N:21] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
3-chloromethyl-1-(2'-cyanoethyl)homopiperidine
Quantity
5 g
Type
reactant
Smiles
ClCC1CN(CCCC1)CCC#N
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the DMF was removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
Extraction of the residue
CONCENTRATION
Type
CONCENTRATION
Details
with ethyl acetate, concentration and distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1CC2CCCCN(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.